[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine
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Overview
Description
[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine is an organic compound that features an imidazole ring substituted with a methyl group and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with a methyl group . The phenylmethanamine moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenylmethanamine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity .
Mechanism of Action
The mechanism of action of [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-imidazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of the phenylmethanamine moiety.
(5-methyl-1H-imidazol-4-yl)acetic acid: Contains an acetic acid group instead of the phenylmethanamine moiety.
Uniqueness
The uniqueness of [3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine lies in its combination of the imidazole ring with the phenylmethanamine moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H13N3/c1-8-11(14-7-13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
OHYBDGLXLICSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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